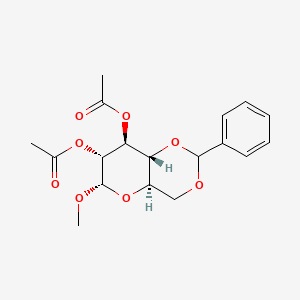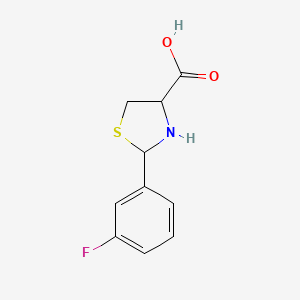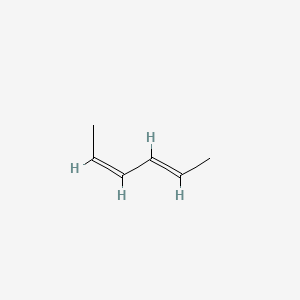
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside
Übersicht
Beschreibung
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is a compound with the molecular formula C18H22O8 . It is a derivative of glucose and is often used in the pharmaceutical sector . It has an average mass of 366.362 Da and a monoisotopic mass of 366.131470 Da .
Synthesis Analysis
The synthesis of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside involves several steps. One method involves the use of triethylsilane and 10% Pd/C in methanol at room temperature . This process allows forWissenschaftliche Forschungsanwendungen
Synthesis of Complex Carbohydrates
This compound is a protected glucopyranoside and is useful as a building block for the synthesis of complex carbohydrates . It has β-phenylthio, 2 and 3 benzoyl, and 4,6-benzylidine protecting groups .
Deprotection of Carbohydrate Derivatives
The compound is used in the deprotection of carbohydrate derivatives containing benzylidene acetals and benzyl ethers . This is achieved under catalytic transfer hydrogenation conditions using a combination of triethylsilane and 10% Pd/C in CH3OH at room temperature .
Preparation of Carbohydrate Diol Derivatives
A variety of carbohydrate diol derivatives can be prepared from their benzylidene derivatives in excellent yield . This is achieved by the removal of benzylidene acetal and benzyl ether using a combination of triethylsilane and 10% Pd/C .
Regioselective Opening of Benzylidene Acetal
The benzylidene acetal in the compound can be regioselectively opened under reductive conditions to produce partially benzylated derivatives . This is useful in the derivatization of a carbohydrate framework .
Removal of Benzylidene Acetal
The compound is used in the removal of benzylidene acetal under nonacidic conditions . This includes hydrogenolysis using hydrogen gas over Pd/C .
6. SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups The compound is used in the SnCl4 promoted efficient cleavage of acetal/ketal groups with the assistance of water in CH2Cl2 . This leads to deacetalization/deketalization products in almost quantitative yields .
Wirkmechanismus
Target of Action
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside, also known as (4aR,6S,7R,8S,8aR)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl diacetate, is a complex molecule with potential therapeutic applications. Preliminary investigations suggest that it may selectively target cell receptors associated with conditions such as cancer, inflammation, and metabolic irregularities .
Mode of Action
The compound’s structure, which includes acetyl and benzylidene groups, may play a role in its interactions with target receptors .
Result of Action
Given its potential to interact with cell receptors associated with cancer, inflammation, and metabolic irregularities, it may have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the removal of the benzylidene group from similar compounds has been observed to proceed easily . .
Eigenschaften
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16-,17?,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKXXIQSHLLVPF-AOXRCQJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)







![5H-Cyclopenta[b]pyridine](/img/structure/B1605784.png)



